![molecular formula C14H17ClN4OS B6503655 1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine CAS No. 1396865-38-5](/img/structure/B6503655.png)
1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
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Overview
Description
1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0811600 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H18ClN3O2S
- Molecular Weight : 343.84 g/mol
- IUPAC Name : 1-(5-chlorothiophen-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with proteases, leading to significant inhibition of their activity. This inhibition can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Receptor Modulation
The imidazole moiety in the compound suggests potential interactions with histamine receptors and other G-protein coupled receptors (GPCRs). Such interactions could modulate neurotransmitter release and influence various physiological responses, including pain perception and inflammation .
Biological Activity Data
A summary of biological activities observed for this compound is presented in the table below:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Activity
- Antimicrobial Properties
- Neuropharmacological Effects
Scientific Research Applications
Molecular Formula
- C : 14
- H : 17
- Cl : 1
- N : 4
- O : 1
- S : 1
Structural Characteristics
The compound features a piperazine core substituted with a 5-chlorothiophene-2-carbonyl group and an imidazole moiety, which are critical for its biological activity.
Synthesis of Rivaroxaban
One of the primary applications of this compound is as an intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The synthesis involves several steps:
- Formation of Intermediates : The reaction of 5-chlorothiophene-2-carboxylic acid with various amines leads to the formation of key intermediates used in the production of Rivaroxaban .
- Catalytic Processes : The use of catalysts such as triphenylphosphine and imidazole facilitates the formation of iodine derivatives, which are crucial for subsequent reactions .
Chemical Reactions Involved
The compound undergoes various reactions, including:
- Acylation : The introduction of acyl groups to enhance reactivity.
- Halogenation : The incorporation of halogens to increase biological activity.
Anticoagulant Activity
Research indicates that compounds derived from this structure exhibit anticoagulant properties by inhibiting Factor Xa, which plays a central role in the coagulation cascade. This inhibition prevents thrombus formation, making it valuable in treating conditions like deep vein thrombosis and pulmonary embolism .
Case Studies and Research Findings
Several studies have documented the efficacy of Rivaroxaban and its intermediates:
- A study published in The Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives, noting their enhanced anticoagulant activity compared to traditional therapies .
- Another research article emphasized the importance of structural modifications on pharmacokinetics and bioavailability, demonstrating that modifications to the thiophene ring can lead to significant improvements in drug efficacy .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOUVZMVOJWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.